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Compound of Interest

Compound Name: 1,3-Benzothiazol-2-ylmethanol

Cat. No.: B1347588

For Immediate Release

This technical guide provides a comprehensive overview of the *H NMR and 3C NMR
spectroscopic data for 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). The intended
audience for this document includes researchers, scientists, and professionals in the field of
drug development who utilize spectroscopic techniques for molecular characterization. This
guide presents quantitative NMR data in a structured format, details the experimental protocols
for data acquisition, and provides visualizations to aid in understanding the experimental
workflow.

'H and *C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra of 1,3-Benzothiazol-2-ylmethanol provide
detailed information about its molecular structure. The chemical shifts (d) are reported in parts
per million (ppm) and are referenced to a standard.

1H NMR Data

The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The data presented here is based on a spectrum acquired in deuterated chloroform
(CDCIs).
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Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)

H-4' 8.02 dd 1H

H-7' 7.87 dd 1H

H-5' 7.50 td 1H

H-6' 7.42 td 1H

-CH2- 4.81 S 2H

Note: Coupling constants (J) were not fully detailed in the available reference data.

3C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
following data was also acquired in CDCls.

Carbon Assignment Chemical Shift (6, ppm)
c-2 166.2

C-7a' 152.8

C-3a' 136.2

C-6' 126.5

C-5 125.9

c-4 123.5

Cc-7 121.8

-CHa- 27.1

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental
procedures. The following is a generalized protocol for the NMR analysis of benzothiazole
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derivatives, based on common practices in the field.
Sample Preparation:

e Weighing: Accurately weigh approximately 5-10 mg of the 1,3-Benzothiazol-2-yImethanol
sample.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

o Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing (6 = 0.00 ppm).

o Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by
gentle vortexing or inversion.

NMR Data Acquisition:

 Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a
Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

¢ IH NMR Parameters:

[e]

Pulse Program: A standard single-pulse experiment.

o

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the
protons.

[¢]

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
e 13C NMR Parameters:
o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

o Acquisition Time: Approximately 1-2 seconds.
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o Relaxation Delay: A delay of 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to
achieve a good signal-to-noise ratio due to the low natural abundance of the 3C isotope.

Data Processing:

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum via Fourier transformation.

e Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the
absorptive mode.

» Baseline Correction: The baseline of the spectrum is corrected to be flat.
o Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

 Integration: The relative areas of the peaks in the *H NMR spectrum are integrated to
determine the proton ratios.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the logical
workflow of NMR analysis and the structural assignment of the signals.
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Structural and NMR Signal Correlation

« To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzothiazol-2-
ylmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347588#1h-nmr-and-13c-nmr-spectroscopic-data-
of-1-3-benzothiazol-2-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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